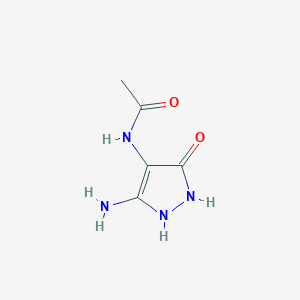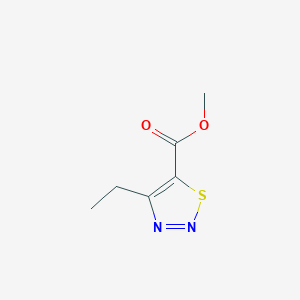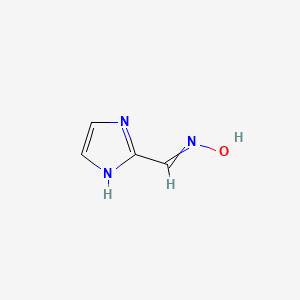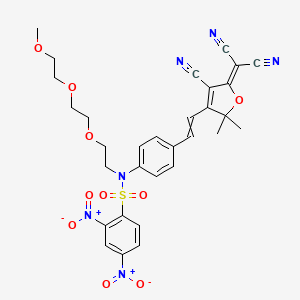
n-(5-Amino-3-oxo-2,3-dihydro-1h-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a pyrazole ring, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This one-pot synthesis method is favored for its atom economy and efficiency, avoiding the need for intermediate purification .
Industrial Production Methods: Industrial production methods for this compound often utilize similar one-pot synthesis techniques, scaled up to accommodate larger volumes. The use of ethanol and pyridine as solvents ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Disodium [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-(sulfonatomethyl)amino]methane
Uniqueness: N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide stands out due to its specific structural features and the presence of both amino and carbonyl groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its role in multiple scientific research areas highlight its versatility and importance.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
N-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h1H3,(H,7,10)(H4,6,8,9,11) |
InChI Key |
SGXMUXMHMLINHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(NNC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)


![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)





![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)

